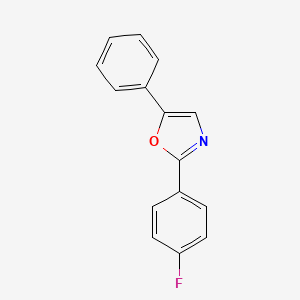

2-(4-Fluorophenyl)-5-phenyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-5-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-13-8-6-12(7-9-13)15-17-10-14(18-15)11-4-2-1-3-5-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJAYIOONPEHJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186112 | |

| Record name | 2-(4-Fluorophenyl)-5-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-80-1 | |

| Record name | 2-(4-Fluorophenyl)-5-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=324-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-5-phenyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000324801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC90368 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Fluorophenyl)-5-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)-5-phenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation Studies of 2 4 Fluorophenyl 5 Phenyloxazole and Analogs

Advanced Spectroscopic Techniques for Structural Characterization

Advanced spectroscopic techniques are indispensable tools for the detailed characterization of novel organic molecules. Through the application of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, the precise molecular structure, connectivity, and functional group composition of 2-(4-fluorophenyl)-5-phenyloxazole and related oxazole (B20620) derivatives can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the determination of molecular connectivity and conformational preferences. nih.gov

In the study of oxazole derivatives, ¹H NMR spectroscopy reveals the chemical shifts and coupling constants of the protons, providing insights into the electronic environment and spatial arrangement of the atoms. For instance, in 2,5-disubstituted oxadiazoles, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. rasayanjournal.co.in

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the oxazole ring are particularly informative for confirming the structure of these heterocyclic compounds. cdnsciencepub.com For example, the carbon atoms in the oxazole ring of 2,5-disubstituted 1,3,4-oxadiazoles exhibit characteristic chemical shifts that are influenced by the nature of the substituents at the 2- and 5-positions. nih.gov

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish the connectivity between protons and carbons, further confirming the molecular structure. nih.gov These techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. mdpi.com Conformational studies of oxazole-containing compounds can also be performed using NMR by analyzing nuclear Overhauser effect (NOE) data and coupling constants, which provide information about the through-space proximity of atoms and dihedral angles, respectively. nih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Oxazole Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2,5-diphenyl-1,3,4-oxadiazole (B188118) | 8.14 (d, J = 5.4 Hz, 4H), 7.55 (s, 6H) | 164.65, 132.18, 131.83, 131.51, 129.56, 129.17, 128.97, 128.79, 127.13, 126.88, 123.96 | rasayanjournal.co.in |

| 2-(4-fluorophenyl)-5-methoxybenzo[d]oxazole | 8.25-8.22 (m, 2H), 7.54 (d, J = 2.0 Hz, 1H), 7.47-7.45 (m, 1H), 7.26-7.20 (m, 2H), 6.98-6.96 (m, 1H), 3.89 (s, 3H) | 165.95, 163.43, 162.86, 157.40, 145.37, 142.84, 131.38, 129.68, 129.60, 128.87, 127.45, 123.54, 116.24, 116.02, 113.68, 110.67, 102.81, 55.90 | rsc.org |

| 2-phenyl-5-(4-(trifluoromethyl)phenyl)oxazole | 8.15-8.13 (m, 2H), 7.84-7.82 (m, 2H), 7.72-7.71 (m, 2H), 7.57 (s, 1H), 7.53-7.52 (m, 3H) | 161.98, 149.82, 131.20, 130.75, 130.18, 128.90, 127.07, 126.47, 126.03, 126.00, 125.97, 125.93, 125.23, 124.20 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elucidate the structure of compounds through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov

The electron impact (EI) mass spectrum of the parent oxazole shows a prominent molecular ion peak, and its fragmentation pattern has been studied in detail. clockss.org For substituted oxazoles like this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would provide valuable information about the different structural motifs within the molecule. nih.gov The fragmentation of 2,5-disubstituted oxazoles is often influenced by the nature of the substituents. clockss.org

In the analysis of complex mixtures or for identifying metabolites, liquid chromatography coupled with mass spectrometry (LC-MS) is often employed. nih.gov This technique separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the individual analysis of each component. For instance, LC-MS has been used to identify and characterize metabolites of oxazole-containing drugs. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for Oxazole Analogs

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 2-(4-fluorophenyl)-5-methoxybenzo[d]oxazole | 244.0696 | 244.0770 | rsc.org |

| 2-phenyl-5-(4-(trifluoromethyl)phenyl)oxazole | 290.0714 | 290.0788 | rsc.org |

| 2,5-diphenyl-1,3,4-oxadiazole | 222.0793 | 223.1203 | rasayanjournal.co.in |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. researchgate.net

The IR spectrum of an oxazole derivative will exhibit characteristic absorption bands corresponding to the vibrations of the oxazole ring and the substituent groups. For this compound, key vibrational modes would include the C-F stretching vibration of the fluorophenyl group, C=N and C=C stretching vibrations of the oxazole ring, and aromatic C-H stretching and bending vibrations. ajchem-a.com

The vibrational frequencies of the oxazole ring have been studied both experimentally and computationally. researchgate.net For example, the IR spectrum of 2,5-diphenyl-1,3,4-oxadiazole shows characteristic bands for the oxadiazole ring. nist.gov Theoretical calculations, such as those using density functional theory (DFT), are often used to aid in the assignment of the observed vibrational bands. ajchem-a.comnih.gov

Table 3: Key IR Absorption Frequencies for Oxazole and Related Compounds

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | ajchem-a.com |

| C=N Stretch (Oxazole Ring) | ~1615 | rsc.org |

| C-O-C Stretch (Ether) | ~1250 | nih.gov |

| C-F Stretch | ~1230 - 1150 | - |

| Aromatic C-H Bending | Below 900 | - |

Crystallographic Analysis of Oxazole Ring Systems

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. anchor-publishing.combgu.ac.iloregonstate.edu This technique is invaluable for unambiguously determining the stereochemistry and conformation of complex organic molecules.

The crystal structures of several oxazole derivatives have been determined, revealing the planarity of the oxazole ring and the spatial orientation of the substituents. anchor-publishing.combgu.ac.iloregonstate.edubuecher.de For this compound, a crystallographic analysis would precisely define the dihedral angles between the oxazole ring and the phenyl and fluorophenyl substituents.

Analysis of crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the solid-state architecture of the compound. These interactions can play a significant role in the physical properties of the material.

Table 4: Illustrative Crystallographic Data for an Oxazole Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | anchor-publishing.com |

| Space Group | Pna2₁ | anchor-publishing.com |

| a (Å) | Value | - |

| b (Å) | Value | - |

| c (Å) | Value | - |

| α (°) | 90 | - |

| β (°) | 90 | - |

| γ (°) | 90 | - |

| Volume (ų) | Value | - |

| Z | 8 | anchor-publishing.com |

Theoretical and Computational Investigations of 2 4 Fluorophenyl 5 Phenyloxazole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometry, electronic structure, and reactivity of molecules without the need for empirical data.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. ekb.eg For the analogue 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), calculations have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular structure and analyze its electronic characteristics. ajchem-a.comkbhgroup.in These calculations provide a foundation for understanding the molecule's stability and reactivity. ajchem-a.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic and optical properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

For the analogue 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies in the gas phase are -6.5743 eV and -2.0928 eV, respectively. ajchem-a.com This results in a HOMO-LUMO energy gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com

Table 1: Frontier Molecular Orbital Energies for 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5743 ajchem-a.com |

| ELUMO | -2.0928 ajchem-a.com |

This interactive data table is based on findings for a structural analogue.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map shows regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the case of 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis reveals that the most negative potential is located around the nitrogen atoms of the oxadiazole ring, making them the likely sites for electrophilic attack. ajchem-a.comkbhgroup.in The hydrogen atoms exhibit the most positive potential. ajchem-a.com

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. scienceopen.com These include ionization potential, electron affinity, chemical hardness (η), chemical softness (S), chemical potential (μ), and the global electrophilicity index (ω). ajchem-a.com

For 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole, these parameters have been calculated and are presented in the table below. ajchem-a.com A higher chemical hardness and lower chemical softness are associated with greater stability. The electrophilicity index indicates the ability of a molecule to accept electrons.

Table 2: Global Reactivity Descriptors for 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.5743 |

| Electron Affinity (A) | 2.0928 |

| Chemical Hardness (η) | 2.2407 ajchem-a.com |

| Chemical Softness (S) | 0.4462 ajchem-a.com |

| Chemical Potential (μ) | -4.3335 ajchem-a.com |

This interactive data table is based on findings for a structural analogue.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. semanticscholar.org The Hartree-Fock (HF) method is a fundamental ab initio approach. For similar benzoxazole (B165842) derivatives, ab initio calculations have been employed to compute vibrational frequencies and compare them with experimental data. semanticscholar.org These methods are crucial for obtaining a fundamental understanding of molecular structures and properties. semanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. nih.gov This technique is particularly useful for understanding the photophysical properties of compounds. For a variety of heterocyclic compounds, TD-DFT has been successfully used to calculate electronic transitions, oscillator strengths, and the nature of excited states. nih.gov For instance, in similar systems, TD-DFT calculations have been used to attribute absorption bands to specific electronic transitions, such as those between HOMO and LUMO orbitals. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling of Oxazole (B20620) Derivatives

QSAR represents a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comsysrevpharm.org By identifying key molecular descriptors that influence activity, QSAR models can predict the efficacy of novel, unsynthesized molecules, thereby streamlining the drug discovery process. youtube.com

The development of QSAR models for fluorinated oxazole scaffolds, such as 2-(4-fluorophenyl)-5-phenyloxazole, is a key area of research for understanding their therapeutic potential. The inclusion of a fluorine atom can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a common strategy in medicinal chemistry.

QSAR models for oxazole and other heterocyclic derivatives have been successfully developed to predict a range of biological activities, including anticancer, antifungal, and antibacterial properties. researchgate.netmdpi.comresearchgate.net These models are often built using techniques like Multiple Linear Regression (MLR) and k-Nearest Neighbor (kNN) methods. sysrevpharm.orgresearchgate.net For instance, a 3D-QSAR study on 1,2,4-oxadiazole (B8745197) derivatives, which share a similar five-membered heterocyclic core with oxazoles, resulted in a statistically significant model with good predictive ability for anticancer activity. researchgate.net The success of these models often relies on the careful selection of a training set of molecules with known activities and a test set to validate the model's predictive power. sysrevpharm.org

The statistical quality of a QSAR model is assessed by several parameters. A high correlation coefficient (r² or R²) indicates a good fit of the model to the training data, while a high cross-validated correlation coefficient (q²) suggests good internal predictive ability. nih.gov External validation using a test set of compounds further confirms the model's robustness and generalizability. nih.gov

Predictive modeling in QSAR involves identifying and correlating molecular descriptors with biological activities. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity and branching of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO). nih.gov

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, often represented by the partition coefficient (LogP).

For oxazole derivatives, various studies have demonstrated the importance of these descriptors in predicting their biological activities. researchgate.netresearchgate.net For example, in a QSAR study of phenolic antioxidants, descriptors like the heat of formation, HOMO and LUMO energies, and the number of hydroxyl groups were used to estimate their antioxidant activities. nih.gov Similarly, for a series of 1,2,4-triazole (B32235) derivatives, quantum chemical descriptors were used to develop a QSAR model for their antidiabetic activity. rsc.org The presence of the fluorophenyl group in this compound would significantly influence these descriptors, particularly the electronic and hydrophobic properties, which in turn would affect its biological activity.

The following table provides an example of molecular descriptors that could be used in a QSAR study of oxazole derivatives and their typical influence on biological activity.

| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons. Higher HOMO energy can be correlated with increased antioxidant activity. nih.gov |

| LUMO Energy | Relates to the molecule's ability to accept electrons. Lower LUMO energy can be associated with increased reactivity. nih.gov | |

| Dipole Moment | Influences how a molecule interacts with polar environments and binding sites. | |

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of a molecule, which affects its ability to cross cell membranes. |

| Topological | Molecular Connectivity Indices | Describe the branching and complexity of the molecular structure, which can influence binding to a target. |

| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule, affecting how it fits into a binding pocket. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that provide a three-dimensional view of how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. These methods are essential for understanding the molecular basis of drug action and for designing more potent and selective inhibitors.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a docking score or binding energy. nih.gov This information is crucial for identifying potential drug candidates and for understanding the structure-activity relationships observed in a series of compounds.

For oxazole and its analogs, docking studies have been instrumental in elucidating their binding modes with various targets. For example, docking studies of 1,2,4-oxadiazole derivatives have been used to understand their interactions with the active site of enzymes like VEGFR and sortase A. nih.govnih.gov These studies often reveal key interactions, such as:

Hydrogen bonds: These occur between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic interactions: These involve nonpolar regions of the ligand and the protein.

π-π stacking: This occurs between aromatic rings on the ligand and the protein.

Halogen bonds: The fluorine atom in this compound can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

The following table summarizes the types of interactions that could be profiled for this compound with a hypothetical protein target.

| Interaction Type | Description | Potential Residues Involved |

| Hydrogen Bonding | The oxazole nitrogen and oxygen atoms can act as hydrogen bond acceptors. | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | The phenyl and fluorophenyl rings can engage in hydrophobic interactions. | Leucine, Isoleucine, Valine, Phenylalanine |

| π-π Stacking | The aromatic rings can stack with aromatic residues in the binding site. | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | The fluorine atom can interact with electron-rich atoms like oxygen or sulfur. | Carbonyl oxygen of the peptide backbone, Methionine |

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding mode, the flexibility of the ligand and the protein, and the role of water molecules in the binding site. nih.gov

MD simulations can be used to:

Assess the stability of the docked pose: By running a simulation, one can determine if the ligand remains in its predicted binding orientation or if it moves to a different position.

Identify key residues for binding: MD simulations can reveal which amino acid residues in the protein are most important for maintaining the interaction with the ligand.

Study conformational changes: Both the ligand and the protein can change their shape upon binding, and MD simulations can capture these changes.

For example, MD simulations of influenza polymerase PB2 inhibitors have been used to understand the stability of the protein-ligand complexes and the structural adaptability of the inhibitors. mdpi.com In the context of this compound, MD simulations could be employed to study its interaction with a target enzyme, revealing the dynamic nature of the binding and providing a more complete understanding of its mechanism of action at the molecular level.

Structure Activity Relationship Sar Studies for 2 4 Fluorophenyl 5 Phenyloxazole Derivatives

Influence of Substitution Patterns on the Oxazole (B20620) Scaffold's Biological Efficacy

The substitution pattern on the oxazole ring is a key determinant of the biological activities of its derivatives. nih.gov The oxazole nucleus, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its ability to form various non-covalent interactions with a wide range of biological receptors and enzymes. nih.gov Research has demonstrated that the nature and position of substituents on the oxazole ring profoundly impact the therapeutic potential of these compounds, influencing activities such as antimicrobial, anticancer, and anti-inflammatory effects. nih.gov

The biological efficacy of oxazole derivatives is significantly influenced by the substituents at positions 2, 4, and 5 of the ring. For instance, in a series of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, the presence of a hydrophobic (4-fluorophenyl) aryl ring system was a crucial factor for their anticancer activity. nih.gov This highlights the importance of the groups attached to the core heterocyclic system in defining the pharmacological profile.

Table 1: Impact of Substitution on the Biological Activity of Oxazole Derivatives

| Compound Series | Substitution Pattern | Observed Biological Activity | Reference |

| Thiazolo[3,2-a]pyrimidin-3(7H)-ones | 2-(substituted benzylidene), 7-(4-fluorophenyl), 5-(furan-2-yl) | Anticancer | nih.gov |

| 5-phenyloxazole-2-carboxylic acid derivatives | N,5-diphenyloxazole-2-carboxamides | Improved cytotoxicity against cancer cell lines | nih.gov |

| Substituted oxa/thiazoles | Varied substitutions on the core ring | Antibacterial | nih.gov |

Studies on 5-phenyloxazole-2-carboxylic acid derivatives revealed that N,5-diphenyloxazole-2-carboxamides, designed to mimic the anticancer agent ABT751, exhibited improved cytotoxicity. nih.gov Specifically, certain compounds in this series showed potent antiproliferative activities against various cancer cell lines, indicating that the specific arrangement of phenyl groups on the oxazole scaffold is crucial for their anticancer effects. nih.gov Furthermore, research on other substituted oxazoles has shown that specific substitution patterns can lead to significant antibacterial activity against various bacterial strains. nih.gov

The flexibility in substituting the oxazole ring allows for the fine-tuning of the molecule's properties to achieve desired biological outcomes. The van Leusen oxazole synthesis is a notable method that facilitates the preparation of 5-substituted oxazoles, offering a strategic approach to creating diverse derivatives for pharmacological screening. nih.gov

Role of the Fluorophenyl Moiety in Modulating Molecular Interactions and Binding Affinity

The incorporation of a fluorophenyl moiety, particularly a 4-fluorophenyl group, plays a significant role in modulating the molecular interactions and binding affinity of drug candidates. Fluorine, being the most electronegative element, can alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding interactions with target proteins. mdpi.com

In the context of 2-(4-Fluorophenyl)-5-phenyloxazole derivatives, the fluorophenyl group is often a key feature for enhancing biological activity. For example, in a study of thiazolopyrimidine derivatives, the presence of a hydrophobic 4-fluorophenyl ring system was identified as a strong influencer of their anticancer activity. nih.gov This suggests that the fluorine atom and the phenyl ring contribute to favorable interactions within the binding pocket of the biological target.

The introduction of fluorine atoms into a ligand can lead to a variety of intermolecular interactions, including hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, which can enhance the binding affinity for a target protein. mdpi.com Specifically, the substitution of hydrogen with fluorine can lead to a significant increase in binding affinity. For instance, replacing a propyl group with a trifluoroethyl group in a series of inhibitors resulted in a tenfold increase in activity. acs.org This enhancement is often attributed to the ability of the C-F bond to form orthogonal multipolar interactions with backbone carbonyl groups in proteins, an interaction not feasible for hydrogen bonds. acs.org

Table 2: Influence of Fluorine Substitution on Binding Affinity

| Compound Modification | Observed Effect on Binding Affinity | Underlying Interaction | Reference |

| Substitution of a propyl group with a trifluoroethyl group | 10-fold increase in inhibitory activity | Orthogonal multipolar C-F···C═O interactions with the protein backbone | acs.org |

| Introduction of a trifluoromethyl group | Substantial improvement in activity | Close contacts with the protein backbone | acs.orgnih.gov |

| Presence of a 4-fluorophenyl group | Strong influence on anticancer activity | Hydrophobic interactions | nih.gov |

Identification and Characterization of Key Pharmacophores within the Oxazole System

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying and characterizing the key pharmacophores within the oxazole system is crucial for the rational design of new and more potent derivatives.

For oxazole-based compounds, the key pharmacophoric features often include a combination of hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. nih.gov The oxazole ring itself, with its oxygen and nitrogen heteroatoms, can participate in hydrogen bonding and other polar interactions. nih.govnih.gov

In a study of thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives, which share a heterocyclic core with oxazoles, several key pharmacophoric elements were identified for anticancer activity. These included:

A hydrogen bond donor/acceptor domain (the thiazolo[3,2-a]pyrimidin-3(7H)-one ring). nih.gov

A hydrophobic aryl ring system (the 4-fluorophenyl group). nih.gov

An electron-donating moiety (a 5-furan-2-yl group). nih.gov

The substitution pattern on a distal aryl ring. nih.gov

This combination of features defines the spatial and electronic requirements for effective interaction with the biological target.

Similarly, for 5-phenyloxazole-2-carboxylic acid derivatives acting as tubulin polymerization inhibitors, molecular docking studies suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin. nih.gov This implies that the pharmacophore of these oxazole derivatives mimics the key interaction points of colchicine, which likely includes specific hydrophobic and hydrogen-bonding interactions.

The general pharmacophoric model for many biologically active oxazole derivatives can be summarized as having a central oxazole core that acts as a scaffold, with specific substituents at the 2 and 5 positions providing the necessary interactions for high-affinity binding. The phenyl group at the 5-position and the substituted phenyl group at the 2-position often constitute key hydrophobic and aromatic interaction sites. nih.govnih.gov

Table 3: Key Pharmacophoric Features of Biologically Active Oxazole Derivatives

| Compound Class | Identified Pharmacophoric Features | Biological Target/Activity | Reference |

| Thiazolo[3,2-a]pyrimidin-3(7H)-ones | Hydrogen bond donor/acceptor, hydrophobic aryl ring, electron-donating moiety | Anticancer | nih.gov |

| 5-phenyloxazole-2-carboxylic acid derivatives | Mimics colchicine binding features (hydrophobic and hydrogen-bonding interactions) | Tubulin polymerization inhibition (Anticancer) | nih.gov |

| General Oxazole Derivatives | Central oxazole core, substituents at C2 and C5 for hydrophobic and aromatic interactions | Various, including antimicrobial and anticancer | nih.gov |

Understanding these pharmacophoric patterns is essential for guiding the synthesis of new oxazole derivatives with improved efficacy and selectivity.

Biological Activity Investigations: Mechanistic Insights of Oxazole Derivatives

Molecular Mechanisms of Action for Oxazole (B20620) Compounds

The functional versatility of the oxazole ring allows its derivatives to interact with various biological targets, including enzymes and receptors, leading to the modulation of critical signaling pathways.

The substitution pattern on the oxazole core is a key determinant of its enzyme inhibitory profile.

Cyclooxygenase-2 (COX-2) Inhibition

A series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives has been synthesized and assessed for their capacity to inhibit cyclooxygenase enzymes. nih.gov These compounds were identified as potent and selective inhibitors of COX-2 over COX-1. nih.gov The selective inhibition of COX-2 is a significant therapeutic strategy for anti-inflammatory agents, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov While these findings point to the potential of the substituted phenyloxazole scaffold as a source of COX-2 inhibitors, specific inhibitory concentration (IC50) values for 2-(4-Fluorophenyl)-5-phenyloxazole are not detailed in the available literature.

| Compound Class | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| 4-Aryl/cycloalkyl-5-phenyloxazole derivatives | COX-2 | Potent and selective inhibition | nih.gov |

Tyrosinase, PREP, Cholesterol Esterase, and FLT3 Inhibition

A comprehensive search of scientific literature did not yield specific data concerning the inhibitory activity of this compound against tyrosinase, prolyl endopeptidase (PREP), cholesterol esterase, or FMS-like tyrosine kinase 3 (FLT3). Research on inhibitors for these enzymes has primarily focused on other heterocyclic scaffolds. For instance, various benzothiazole (B30560), quinazolinone, and benzoxazole (B165842) derivatives have been investigated as tyrosinase inhibitors. nih.govnih.gov Similarly, potent FLT3 inhibitors have been identified from classes such as oxoindolinylidenes and isoxazolo[3,4-b]pyridines. nih.gov

There is currently no available scientific literature describing the binding affinity or modulatory effects of this compound on serotonin (B10506) 5-HT2 receptors or other G protein-coupled receptors. The development of ligands for the serotonin system has explored a wide variety of chemical structures, but studies specifically implicating 2,5-disubstituted oxazoles like the compound are not present in the reviewed data.

Detailed studies on the binding affinity and selectivity of this compound for specific protein targets are not available in the current body of scientific literature. While related heterocyclic compounds, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, have been studied for their interaction with targets like the GABA-A receptor, this information is not directly transferable to the oxazole scaffold due to differences in the core heterocyclic structure. nih.gov

In Vitro and In Vivo Biological Pathway Modulation (excluding clinical human trial data)

The downstream effects of a compound's molecular interactions often manifest as changes in cellular behavior, such as proliferation and survival.

No peer-reviewed studies were found that investigated the effects of this compound on cellular proliferation or the induction of apoptosis. While other heterocyclic compounds, including various pyrazole (B372694) derivatives, have been shown to modulate apoptotic pathways and inhibit cell growth, similar research on this compound has not been published. nih.govacs.org

The scientific literature lacks studies investigating the potential interaction of this compound with DNA damage repair mechanisms. Research into compounds that target DNA repair pathways is an active area of cancer research, but the role of this specific oxazole derivative has not been explored. nih.gov

Spectrum of Investigated Biological Activities (Mechanism-Focused, excluding clinical applications)

The oxazole ring is a versatile scaffold in medicinal chemistry, with its derivatives demonstrating a wide range of pharmacological properties. nih.gov These compounds can interact with various biological targets like enzymes and proteins, leading to activities such as anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. iajps.comhumanjournals.com The substitution pattern on the oxazole ring is crucial in determining the specific biological activity. iajps.comnih.gov

Antileukemic and Anticancer Research via Specific Target Inhibition

Oxazole derivatives have emerged as a promising class of compounds in anticancer research, exhibiting activity against drug-susceptible, drug-resistant, and multidrug-resistant cancer cell lines through various mechanisms. nih.goveurekaselect.com Their mode of action often involves the inhibition of key cellular targets crucial for cancer cell proliferation and survival.

One of the primary mechanisms of action for oxazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). nih.govbenthamscience.com Additionally, these compounds have been shown to inhibit other critical targets, including:

STAT3 (Signal Transducer and Activator of Transcription 3): Inhibition of this transcription factor disrupts signaling pathways involved in tumor cell growth and survival. nih.govbenthamscience.com

G-quadruplexes: These are secondary structures in nucleic acids that are overrepresented in the promoter regions of oncogenes. nih.govbenthamscience.com Stabilization of G-quadruplexes by oxazole derivatives can suppress the expression of these cancer-promoting genes.

DNA Topoisomerases: These enzymes are essential for DNA replication and transcription. nih.govbenthamscience.com Their inhibition by oxazole derivatives leads to DNA damage and cell death. nih.gov

Protein Kinases: These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. nih.govbenthamscience.com Oxazole derivatives can inhibit various protein kinases, disrupting these signaling cascades.

Other Targets: Research has also identified other miscellaneous targets for oxazole derivatives, including histone deacetylases (HDACs), mitochondrial enzymes, and various other proteins involved in cancer progression. nih.govbenthamscience.com

A number of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been synthesized and demonstrated promising cytotoxic potential against various human leukemia cell lines, including MV4-11, K562, MOLM14, and Jurkat cells. mdpi.com

Table 1: Anticancer Mechanisms of Oxazole Derivatives

| Target | Mechanism of Action | Reference |

|---|---|---|

| Tubulin | Inhibition of polymerization, leading to apoptosis. | nih.govbenthamscience.com |

| STAT3 | Inhibition of signaling pathways for tumor growth. | nih.govbenthamscience.com |

| G-quadruplexes | Suppression of oncogene expression. | nih.govbenthamscience.com |

| DNA Topoisomerases | Induction of DNA damage and cell death. | nih.govbenthamscience.com |

| Protein Kinases | Disruption of cell signaling pathways. | nih.govbenthamscience.com |

Antimicrobial and Antifungal Activity Mechanisms

The rising prevalence of multidrug-resistant microbial infections has spurred the search for new antimicrobial agents, and oxazole derivatives have shown significant promise in this area. iajps.com They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

The antimicrobial mechanism of oxazole derivatives is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes. For instance, some oxazole derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition is effective against both susceptible and multidrug-resistant bacterial strains.

Several studies have highlighted the potential of oxazole-containing compounds as antibacterial agents. For example, certain amine-linked bis- and tris-heterocycles containing an oxazole moiety have demonstrated excellent antibacterial activity. Similarly, some amido-linked bis-heterocycles have been found to be more effective against Gram-negative bacteria.

In the realm of antifungal activity, oxazole derivatives have been shown to inhibit the spore germination of various fungi. Some spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives have exhibited particularly high antifungal activity. iajps.com

Table 2: Antimicrobial and Antifungal Activity of Oxazole Derivatives

| Activity | Mechanism/Target | Example Compounds | Reference |

|---|---|---|---|

| Antibacterial | DNA Gyrase Inhibition | Pyrazole, oxazole, and imidazole (B134444) derivatives | |

| Antibacterial | Not specified | Amine linked bis- and tris-heterocycles | |

| Antifungal | Inhibition of spore germination | Pyrrolyl/pyrazolyl-oxazoles | |

| Antifungal | Not specified | Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives | iajps.com |

Anti-inflammatory Response Pathways

Oxazole derivatives have demonstrated significant anti-inflammatory properties through the modulation of key inflammatory pathways. researchgate.netresearchgate.net Inflammation is a complex biological response involving various mediators, and oxazole derivatives can intervene at different points in this process.

A primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. dntb.gov.ua COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov By inhibiting COX-2, oxazole derivatives can reduce the production of these pro-inflammatory molecules. dntb.gov.ua

Furthermore, some oxazole derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). frontiersin.org By inhibiting this pathway, oxazole derivatives can suppress the production of these inflammatory mediators. The MAPK pathway is also involved in the inflammatory response, and its modulation by oxazole derivatives contributes to their anti-inflammatory effects. mdpi.com

Studies have shown that certain 4-arylidene-2-phenyloxazol-5(4H)-ones exhibit concentration-dependent inhibitory effects on heat-induced human red blood cell membrane stabilization, a common in vitro model for assessing anti-inflammatory activity. researchgate.net

Table 3: Anti-inflammatory Mechanisms of Oxazole Derivatives

| Pathway/Target | Mechanism of Action | Reference |

|---|---|---|

| COX-2 Enzyme | Inhibition of prostaglandin (B15479496) synthesis. | dntb.gov.ua |

| NF-κB Pathway | Suppression of pro-inflammatory cytokine production. | mdpi.comfrontiersin.org |

| MAPK Pathway | Modulation of inflammatory signaling. | mdpi.com |

Antioxidative Mechanisms

Oxazole derivatives possess notable antioxidant properties, which contribute to their therapeutic potential. d-nb.infoaip.orgaip.org Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases.

The antioxidant mechanism of oxazole derivatives often involves their ability to scavenge free radicals. ijpbs.com This has been demonstrated in studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and hydrogen peroxide scavenging assays. ijpbs.com For instance, a series of 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives were synthesized and evaluated for their antioxidant activity, with some compounds showing significant radical scavenging capabilities. nih.gov

In addition to direct radical scavenging, some oxazole derivatives can also influence enzymatic antioxidant systems. For example, certain analogues have been shown to inhibit microsomal EROD (7-ethoxyresorufin-O-deethylase) activity, which is dependent on cytochrome P450. nih.gov This indicates an interaction with cellular enzymatic pathways involved in managing oxidative stress.

The antioxidant activity can vary significantly based on the specific substitutions on the oxazole ring. For example, in one study, a thiazole (B1198619) derivative showed active antioxidant properties, while the corresponding oxazole derivative had weaker activity, highlighting the importance of the heterocyclic core and its substituents. aip.org

Table 4: Antioxidative Mechanisms of Oxazole Derivatives

| Mechanism | Method of Evaluation | Reference |

|---|---|---|

| Free Radical Scavenging | DPPH assay, Hydrogen peroxide assay | ijpbs.com |

| Enzyme Inhibition | Microsomal EROD activity | nih.gov |

Antiprotozoal Action and Mechanisms

Oxazole derivatives have demonstrated promising activity against various protozoan parasites, including Giardia lamblia and Trichomonas vaginalis. researchgate.net The search for new antiprotozoal agents is critical due to the prevalence of parasitic diseases and the emergence of drug resistance.

The synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives has yielded compounds with significant in vitro antiprotozoal activity. researchgate.net For instance, 2-amino-4-(p-benzoyloxyphenyl)-oxazole was found to be highly active against G. lamblia, with an IC50 value lower than the standard drug metronidazole. researchgate.net Another derivative, 2-amino-4-(p-bromophenyl)-oxazole, exhibited the highest activity against T. vaginalis. researchgate.net

While the precise mechanisms of antiprotozoal action are still under investigation, it is believed that the 2-phenyl substitution on the indazole scaffold, a related heterocyclic system, is important for antiprotozoal activity. nih.gov This suggests that the aromatic substitutions on the core heterocyclic ring play a crucial role in the compound's ability to interact with parasitic targets.

Tyrosinase Inhibition and Melanin (B1238610) Biosynthesis Modulation

Oxazole derivatives have been investigated for their ability to inhibit tyrosinase, a key enzyme in the biosynthesis of melanin. mdpi.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. rsc.org

Tyrosinase catalyzes the initial and rate-determining steps in melanogenesis. mdpi.com Certain phenolic compounds bearing a 2-phenylbenzo[d]oxazole scaffold have been identified as potent tyrosinase inhibitors. mdpi.comnih.gov The resorcinol (B1680541) structure within these compounds appears to be crucial for their inhibitory activity, likely through hydrophobic and hydrogen bonding interactions with the enzyme's active site. nih.gov

Kinetic studies have revealed that some of these oxazole derivatives act as mixed-type inhibitors of tyrosinase. nih.gov In addition to direct enzyme inhibition, these compounds have also been shown to decrease melanin content in cell-based assays and in zebrafish larvae, demonstrating their potential to modulate melanin biosynthesis in a biological context. mdpi.comnih.gov Furthermore, a related compound, 2-(4-Fluorophenyl)-quinazolin-4(3H)-one, has been identified as a novel tyrosinase inhibitor, suggesting that the fluorophenyl group can contribute to this activity. nih.gov

Table 5: Tyrosinase Inhibition by Oxazole and Related Derivatives

| Compound Type | Key Structural Feature | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Phenolic 2-phenylbenzo[d]oxazoles | Resorcinol structure | Mixed-type inhibition | mdpi.comnih.gov |

| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one | Fluorophenyl group | Mixed-type inhibition | nih.gov |

Prolyl Oligopeptidase (PREP) Inhibition in Neurodegenerative Disease Models

Prolyl oligopeptidase (PREP) is a serine protease that has been implicated in the pathology of neurodegenerative diseases. Its role is linked to the cleavage of proline-containing peptides and through direct protein-protein interactions that can influence processes like α-synuclein aggregation. sigmaaldrich.comnih.govfrontiersin.orgsigmaaldrich.comnih.gov While various oxazole-based compounds have been investigated as potential PREP inhibitors, extensive searches of scientific literature and databases did not yield specific studies on the inhibitory activity of this compound against PREP or its effects in neurodegenerative disease models.

T-type Calcium Channel Modulation and Research Implications

T-type calcium channels are recognized as important therapeutic targets for conditions such as neuropathic pain and cardiovascular diseases. nih.gov The modulation of these channels by small molecules, including some oxazole derivatives, has been a subject of pharmacological research. nih.gov However, there is currently no available research data from scientific literature detailing the specific modulatory effects of this compound on T-type calcium channels or discussing its research implications in this context.

Insecticidal Activity Mechanisms

The development of novel insecticides is an ongoing area of research, with various heterocyclic compounds, including oxazole derivatives, being explored for their potential. researchgate.netebi.ac.uksigmaaldrich.com The mechanisms of such compounds can vary, sometimes affecting the nervous system or other vital physiological functions in insects. researchgate.net Despite the investigation of the broader class of oxazole compounds, there are no specific findings in the reviewed scientific literature that describe the insecticidal activity or the mechanistic pathways of this compound.

Advanced Applications in Materials Science and Chemical Biology

Organic Fluorophores and Scintillation Properties

Oxazole (B20620) derivatives are a well-established class of organic fluorophores and scintillators. The parent compound, 2,5-diphenyloxazole (B146863) (PPO), is a widely used primary scintillator in organic liquid scintillators due to its high fluorescence quantum yield and fast decay time. The introduction of a fluorine atom onto the phenyl ring, as in 2-(4-fluorophenyl)-5-phenyloxazole, is anticipated to modulate these photophysical properties.

Fluorine substitution can influence the electronic properties of a molecule, which in turn affects its absorption and emission spectra. nih.gov For instance, a theoretical study on the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) indicated that the fluorine atom influences the molecular geometry and electronic structure. ajchem-a.com In phenoxathiinyl-phenyloxazole derivatives, substitutions on the phenyl rings have been shown to cause a bathochromic shift (a shift to longer wavelengths) in the emission band. nih.gov It is therefore expected that the emission spectrum of this compound would also be shifted compared to the non-fluorinated PPO.

The fluorescence quantum yield, a critical parameter for fluorophores, is also sensitive to molecular structure. In some cases, the introduction of heavy atoms or certain functional groups can lead to a decrease in the fluorescence quantum yield due to an increased probability of non-radiative deactivation processes like intersystem crossing. nih.gov However, the precise effect of a fluoro-substitution on the quantum yield of a diaryloxazole can vary. For comparison, the well-known scintillator 1,4-bis(5-phenyl-2-oxazolyl)benzene (POPOP) is used as a wavelength shifter due to its strong luminescence. bohrium.comresearchgate.netresearchgate.net

The scintillation decay time is another crucial characteristic for scintillators, especially in applications requiring fast timing resolution. For PPO, the scintillation decay time is in the nanosecond range. researchgate.netunm.edu The introduction of a fluorine atom is not expected to drastically alter the decay time, but precise measurements would be needed for confirmation.

The photophysical properties of a related class of compounds, pyranoindoles, have been studied, revealing that their emission characteristics are useful for applications such as organic light-emitting diodes (OLEDs). This highlights the potential of heterocyclic compounds with tailored substitutions in the development of advanced optical materials.

| Property | 2,5-Diphenyloxazole (PPO) (for comparison) | Expected trend for this compound |

| Emission Spectrum | Typically in the near-UV to blue region | Potential for a shifted emission spectrum |

| Fluorescence Quantum Yield | High | Potentially modulated by the fluorine substitution |

| Scintillation Decay Time | ~1.4-1.8 ns | Expected to be in the nanosecond range |

Utility as Synthetic Building Blocks and Chemical Intermediates

The oxazole ring is a versatile heterocyclic scaffold that can be chemically modified, making oxazole derivatives valuable intermediates in organic synthesis. The this compound molecule possesses several sites that could potentially be functionalized to create more complex molecules.

The synthesis of various substituted oxazoles has been reported, demonstrating the versatility of this heterocyclic core. For example, 2-phenyl-4,5-substituted oxazoles can be synthesized from functionalized enamides, showcasing a method to introduce substituents at the 4 and 5 positions of the oxazole ring. nih.gov This suggests that the core structure of this compound could be a starting point for creating a library of derivatives with diverse functionalities.

Furthermore, the presence of the 4-fluorophenyl group offers additional synthetic handles. The fluorine atom can activate the phenyl ring for nucleophilic aromatic substitution reactions, or the C-F bond could potentially participate in cross-coupling reactions, although this is less common than with heavier halogens. More conventionally, the phenyl rings can be subjected to electrophilic substitution reactions, although the conditions would need to be carefully controlled to achieve regioselectivity.

The utility of related fluorinated heterocyclic compounds as synthetic intermediates is well-documented. For instance, 2-(4-fluorophenyl)-1H-benzo[d]imidazole has been used as a scaffold to develop positive allosteric modulators of GABA-A receptors, indicating that the 2-(4-fluorophenyl) motif is a valuable component in the design of biologically active molecules. nih.gov Similarly, the synthesis of fluorinated pyrazoles from pyrazoline precursors highlights the role of heterocyclic intermediates in accessing novel compounds with potential applications in medicinal chemistry. mdpi.com

The general synthetic accessibility of aryl-substituted oxazoles and the potential for further functionalization make this compound a promising building block for the synthesis of new materials and biologically active compounds.

Integration into Advanced Functional Materials (e.g., Polymers, Coatings)

The incorporation of fluorinated heterocyclic moieties into polymers is a known strategy to develop high-performance materials with desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. While there are no direct reports on the integration of this compound into polymers, the properties of related materials suggest its potential in this area.

Fluorinated polymers often exhibit enhanced properties. For example, the introduction of fluorine into benzothiadiazole-based polymers for organic solar cells has been shown to fine-tune energy levels, improve molecular packing, and enhance charge transport, leading to better device performance. acs.orgnih.gov Similarly, fluorinated polyamides containing imidazole (B134444) moieties have been synthesized and characterized as high-performance polymers. tandfonline.com These examples underscore the benefits of incorporating fluorinated heterocyclic units into polymer backbones.

The oxazole ring itself can contribute to the rigidity and thermal stability of a polymer chain. Polymers containing oxazole or oxadiazole units are known for their high thermal and oxidative stability. Per-fluorinated organic polymers containing azo- and azomethine-based linkers have also been developed, showcasing the versatility of fluorinated polymers in various applications, including as coatings and for environmental applications. mdpi.comnih.gov

The this compound unit could potentially be incorporated into a polymer chain through various polymerization techniques. For instance, if appropriate functional groups were introduced onto the phenyl rings, the molecule could act as a monomer in condensation polymerization reactions. The resulting polymers could find applications as high-performance plastics, specialty coatings, or as active components in electronic devices.

Fluorinated metal-organic coatings have also been developed that exhibit selective wettability, a property that is valuable for creating self-cleaning or anti-fouling surfaces. nih.gov While not a polymer, this demonstrates another avenue for the application of fluorinated organic molecules in advanced materials.

The combination of a fluorinated group and a thermally stable heterocyclic ring in this compound makes it an attractive candidate for the development of novel functional polymers and coatings with tailored properties for a range of advanced applications.

Future Research Directions and Emerging Trends in Oxazole Chemistry

Rational Design and Optimization Strategies for Novel Oxazole (B20620) Derivatives

The creation of new oxazole derivatives with specific biological activities is increasingly guided by rational design principles, moving away from random screening towards a more targeted approach. tandfonline.comnih.gov This strategy relies on understanding the structure-activity relationships (SAR) to make informed modifications to the oxazole core, thereby enhancing potency and optimizing pharmacokinetic properties. tandfonline.comnih.govbenthamscience.com

Structure-Activity Relationship (SAR) Studies: A primary strategy involves the systematic modification of substituents at the C2, C4, and C5 positions of the oxazole ring to probe their effect on biological activity. tandfonline.comnih.gov SAR studies have revealed that the introduction of specific functional groups can significantly influence a compound's interaction with biological targets. tandfonline.com For instance, in the development of anticancer agents, attaching different pharmacophores to the oxazole nucleus has been a key strategy to discover highly efficient drugs. nih.gov

Bioisosterism: A key concept in rational drug design is bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to improve activity or reduce toxicity. rsc.org The oxazole ring itself is considered a valuable bioisostere, and this principle is applied to its derivatives to fine-tune their pharmacological profiles. rsc.orgnih.gov

Computational and In Silico Design: Modern drug design heavily relies on computational methods. Molecular docking, for example, allows researchers to predict how a designed oxazole derivative will bind to the active site of a target protein. mdpi.com This in silico analysis helps prioritize which compounds to synthesize, saving time and resources. A notable example is the design of 1,3-oxazole sulfonamides as tubulin polymerization inhibitors, where a rational drug design strategy led to the synthesis of compounds with potent anticancer activity in the nanomolar range. nih.gov

| Design Strategy | Description | Example Application |

| Structure-Activity Relationship (SAR) | Systematic modification of a molecule's structure to determine the influence of different functional groups on its biological activity. tandfonline.comnih.gov | Modifying substituents on the oxazole ring to enhance interactions with target sites and increase therapeutic activity. tandfonline.com |

| Bioisosterism | The substitution of atoms or groups with other atoms or groups that have similar properties to enhance pharmacological effects. rsc.org | Using the oxazole ring as a scaffold to rationally modify lead compounds for better efficacy and lower toxicity. rsc.org |

| Molecular Docking | A computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. mdpi.com | In silico analysis to predict the binding of novel oxazole derivatives to the active sites of enzymes like acetylcholinesterase. mdpi.com |

| Structure-Based Drug Design | The design of new chemical entities based on the known three-dimensional structure of the biological target. nih.gov | Designing novel 1,2,5-oxadiazole derivatives as IDO1 inhibitors to improve pharmacokinetic profiles. nih.gov |

Exploration of New Mechanistic Pathways and Target Identification

A fundamental aspect of advancing oxazole chemistry is the discovery of novel synthetic routes and the elucidation of their underlying mechanisms. nih.gov Concurrently, identifying new biological targets for these compounds opens up new avenues for therapeutic intervention. nih.govbenthamdirect.com

New Synthetic Methodologies: Researchers are continuously developing innovative methods for synthesizing substituted oxazoles that are more efficient and versatile than traditional approaches like the Robinson-Gabriel or Fischer syntheses. tandfonline.comijpsonline.com Recent advancements include:

Triflic Anhydride-Mediated Amide Activation: A facile synthesis of fully substituted 5-aminooxazoles from simple amides has been developed. This reaction proceeds through the activation of the amide with triflic anhydride (B1165640) and involves the intermediacy of nitrilium adducts. nih.govacs.org

Metal-Catalyzed Reactions: Gold-catalyzed cycloisomerization of propargylic amides and copper-facilitated oxidative cyclization are modern techniques that provide access to a wide range of oxazole derivatives. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in oxazole synthesis, representing a greener chemistry approach. tandfonline.comnih.gov

Mechanistic Investigations: Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of a synthetic method. For instance, quantum-chemical calculations have been employed to shed light on unusual mechanistic pathways, such as an intriguing N-to-C sulfonyl migration observed during the formation of related imidazole (B134444) structures from amide precursors, a process that provides insight into the reactivity of intermediates relevant to oxazole synthesis. nih.govacs.org

Target Identification: The oxazole scaffold has demonstrated activity against a wide array of biological targets. researchgate.net This versatility drives research to identify new molecular targets and applications. nih.gov While historically known for anti-inflammatory and antimicrobial properties, recent studies have shown that oxazole derivatives can inhibit novel targets in cancer, such as STAT3, G-quadruplexes, and various protein kinases. nih.govbenthamdirect.com The ability of the oxazole ring to engage with enzymes and receptors through diverse non-covalent bonds makes it a promising platform for developing inhibitors for a multitude of diseases. tandfonline.comtandfonline.com

| Research Area | Focus | Key Findings & Trends |

| New Mechanistic Pathways | Developing novel synthetic routes and understanding their underlying mechanisms. nih.gov | Triflic anhydride-mediated amide activation for 5-aminooxazole synthesis; quantum-chemical analysis of reaction intermediates. nih.govacs.org |

| Target Identification | Discovering new biological molecules and pathways that oxazole derivatives can modulate. nih.govbenthamdirect.com | Inhibition of novel cancer targets like STAT3 and G-quadruplexes; targeting enzymes in Alzheimer's disease and diabetes. nih.govmdpi.combenthamdirect.comnih.gov |

| Advanced Synthetic Methods | Creating more efficient, sustainable, and versatile methods for oxazole synthesis. researchgate.net | Increased use of metal-catalyzed reactions (e.g., gold, copper) and green chemistry approaches like microwave-assisted synthesis. tandfonline.comresearchgate.net |

Synergistic Approaches Integrating Chemical Synthesis, Computational Design, and Biological Evaluation

The most powerful trend in modern drug discovery is the integration of multiple scientific disciplines. mdpi.comnih.gov The development of novel oxazole derivatives like 2-(4-Fluorophenyl)-5-phenyloxazole is significantly accelerated by a synergistic workflow that combines chemical synthesis, computational modeling, and biological evaluation. nih.govrsc.org

This integrated loop typically begins with the computational design of a virtual library of oxazole derivatives based on a known target structure or a lead compound. nih.gov Molecular docking and other in silico tools predict the binding affinity and potential activity of these virtual compounds, allowing chemists to prioritize the most promising candidates for synthesis. mdpi.com

Once synthesized, the novel compounds undergo rigorous in vitro biological evaluation to determine their actual activity and potency. nih.govrsc.org For example, a series of newly synthesized 2,4-disubstituted-oxazole derivatives were tested for their ability to increase glucose consumption in HepG2 cells to identify potential hypoglycemic agents. nih.gov

The results from the biological assays provide crucial feedback that informs the next cycle of design. nih.gov If a compound shows high activity, computational studies can be used again to understand the specific molecular interactions responsible for its potency. mdpi.com This knowledge guides the rational design of a new generation of derivatives with further optimized properties. This iterative cycle of design, synthesis, and testing has proven highly effective in accelerating the discovery of potent and selective oxazole-based therapeutic agents. nih.govrsc.org

A study on benzimidazole-based oxazole analogues as potential inhibitors for Alzheimer's disease exemplifies this synergy. mdpi.com Researchers designed and synthesized hybrid molecules, evaluated their inhibitory activity against key enzymes, and then used molecular docking to analyze the binding interactions of the most active compounds, providing a clear path for future optimization. mdpi.com

Q & A

Q. Q1. What are the common synthetic routes for 2-(4-Fluorophenyl)-5-phenyloxazole, and how are yields optimized?

The synthesis typically involves multi-step organic reactions, such as cyclization of substituted precursors. For example, oxazole derivatives are often synthesized via condensation of 2-furaldehyde with halogenated phenyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or THF) . Yield optimization depends on reaction conditions:

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to avoid side reactions.

- Catalysts : Phosphorus oxychloride (POCl₃) or sulfuric acid can enhance cyclization efficiency, though yields vary (51–81% reported in analogous reactions) .

- Purification : Crystallization or column chromatography is critical for isolating high-purity products, as evidenced by melting-point consistency in crystallized yields .

Q. Q2. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments .

- IR Spectroscopy : Identifies functional groups (e.g., C-F stretch at ~1100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths and angles, critical for understanding solid-state packing (e.g., fluorophenyl group torsion angles) .

Q. Q3. What biological activities are associated with this compound derivatives?

While direct data on this compound is limited, structurally similar oxazoles exhibit:

- Anti-inflammatory activity : Inhibition of cyclooxygenase (COX) enzymes via fluorophenyl group interactions .

- Anticancer potential : Analogous imidazol-5-ones with 4-fluorophenyl substituents show anti-proliferative effects on MCF-7 cells via Polo-like kinase (Plk1) inhibition .

Advanced Research Questions

Q. Q4. How can researchers reconcile contradictory yield data in oxazole synthesis (e.g., POCl₃ vs. H₂SO₄)?

Yield discrepancies arise from reagent reactivity and side reactions:

- POCl₃ : Provides moderate yields (51–55%) but minimizes sulfonation side products in sulfur-containing precursors .

- H₂SO₄ : Higher yields (53–81%) but risks over-sulfonation, requiring strict temperature control .

Methodological recommendation : Use kinetic studies (e.g., in-situ FTIR) to monitor intermediate formation and optimize stoichiometry .

Q. Q5. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?

- QSAR Modeling : Develop regression models using descriptors like Hammett constants (σ) for fluorophenyl groups to predict bioactivity .

- Molecular Docking : Simulate binding to targets (e.g., Plk1) by aligning the oxazole core with ATP-binding pockets. Derivatives with electron-withdrawing groups (e.g., -F) enhance binding affinity .

Example : Ligand 24 (from imidazol-5-one studies) showed a binding energy of -9.2 kcal/mol to Plk1, correlating with anti-MCF-7 activity .

Q. Q6. How does crystallographic data inform the design of this compound analogs?

X-ray data reveals:

- Torsional strain : The dihedral angle between fluorophenyl and oxazole rings affects planarity and π-π stacking (e.g., 15–25° in related compounds) .

- Hydrogen bonding : Substituents like sulfonyl groups form H-bonds with biological targets, as seen in COX-2 inhibitor studies .

Design implication : Introduce bulky substituents to modulate torsional angles and improve target selectivity .

Q. Q7. What are the challenges in analyzing fluorinated oxazoles using mass spectrometry?

- Isotopic interference : Natural abundance of ¹⁹F (100%) complicates isotopic pattern analysis.

- Fragmentation pathways : C-F bond cleavage dominates, masking other fragmentation signals. Use high-resolution MS (HRMS) with collision-induced dissociation (CID) to distinguish fragments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.